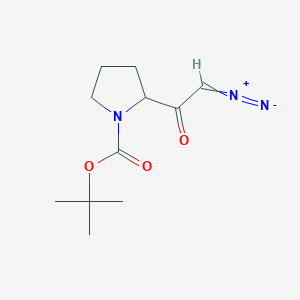

![molecular formula C10H16N2 B12106039 (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-2-yl)ethylamin ist eine organische Verbindung mit der Summenformel C8H12N2. Es ist ein Derivat von Pyridin und Isopropylamin, mit einem Pyridinring, der mit einer Ethylamin-Gruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(Pyridin-2-yl)ethylamin beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Isopropylamin. Eine gängige Methode ist die reduktive Aminierung von Pyridin-2-carbaldehyd mit Isopropylamin in Gegenwart eines Reduktionsmittels wie Natriumtriacetoxyborhydrid . Die Reaktion wird normalerweise in einem organischen Lösungsmittel wie Methanol oder Ethanol unter milden Bedingungen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1-(Pyridin-2-yl)ethylamin kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Techniken wie Destillation, Kristallisation oder Chromatographie erreicht.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(Pyridin-2-yl)ethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann zu sekundären Aminen oder anderen reduzierten Derivaten führen.

Substitution: Der Pyridinring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene (Chlor, Brom), Nitriermittel (Salpetersäure).

Hauptprodukte, die gebildet werden

Oxidation: Pyridin-N-Oxide.

Reduktion: Sekundäre Amine.

Substitution: Halogenierte oder nitrierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 1-(Pyridin-2-yl)ethylamin als Baustein für die Synthese komplexerer Moleküle verwendet. Es dient als Zwischenprodukt bei der Herstellung verschiedener heterocyclischer Verbindungen und Liganden für die Koordinationschemie .

Biologie

In der biologischen Forschung wird diese Verbindung hinsichtlich ihres Potenzials als Pharmakophor im Wirkstoffdesign untersucht. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika, die auf bestimmte biologische Pfade abzielen .

Medizin

In der Medizin werden Derivate von 1-(Pyridin-2-yl)ethylamin hinsichtlich ihrer möglichen therapeutischen Wirkungen, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Aktivitäten, untersucht .

Industrie

Im Industriesektor wird diese Verbindung bei der Synthese von Spezialchemikalien, Agrochemikalien und Materialwissenschaften verwendet .

Wirkmechanismus

Der Wirkmechanismus von 1-(Pyridin-2-yl)ethylamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es die Enzymaktivität hemmen oder Rezeptor-Signalwege blockieren, was zu therapeutischen Ergebnissen führt .

Wirkmechanismus

The mechanism of action of (Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyridin: Eine basische heterocyclische organische Verbindung mit einer ähnlichen Struktur, jedoch ohne die Isopropylamin-Gruppe.

Isopropylamin: Ein einfaches Amin mit einer Struktur, die dem Isopropylamin-Rest in 1-(Pyridin-2-yl)ethylamin ähnlich ist.

2-Aminopyridin: Ein Derivat von Pyridin mit einer Aminogruppe an der 2-Position, ähnlich der Ethylamin-Substitution in 1-(Pyridin-2-yl)ethylamin.

Einzigartigkeit

1-(Pyridin-2-yl)ethylamin ist aufgrund der Kombination des Pyridinrings und der Isopropylamin-Gruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht .

Eigenschaften

IUPAC Name |

N-(1-pyridin-2-ylethyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-9(3)10-6-4-5-7-11-10/h4-9,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWRPERORGRFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)

![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)

amine](/img/structure/B12106000.png)

![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)

![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)